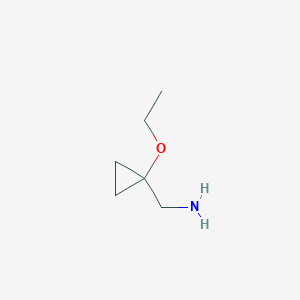

(1-Ethoxycyclopropyl)methanamine

Description

(1-Ethoxycyclopropyl)methanamine is a cyclopropane derivative featuring an ethoxy substituent on the cyclopropane ring and a primary amine (-NH₂) group. Cyclopropane rings are known for their inherent ring strain and rigidity, which can enhance binding affinity in biological systems or alter physicochemical properties in industrial applications.

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1-ethoxycyclopropyl)methanamine |

InChI |

InChI=1S/C6H13NO/c1-2-8-6(5-7)3-4-6/h2-5,7H2,1H3 |

InChI Key |

XVVCHLNZZAMYTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxycyclopropyl)methanamine typically involves the reaction of cyclopropylcarbinol with ethyl iodide in the presence of a base such as sodium hydride. The resulting ethoxycyclopropane is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxycyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield cyclopropyl alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, cyclopropyl alcohols, and various substituted amines .

Scientific Research Applications

(1-Ethoxycyclopropyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of (1-Ethoxycyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The ethoxy group and the amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropyl ring can also impart unique steric and electronic effects, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (1-Ethoxycyclopropyl)methanamine with analogs:

| Compound Name | Substituent on Cyclopropane | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Structural Notes |

|---|---|---|---|---|---|

| This compound | Ethoxy (-OCH₂CH₃) | C₆H₁₁NO | 113.16 (theoretical) | Unknown | Ethoxy group enhances polarity |

| (1-(3-Chlorophenyl)cyclopropyl)methanamine | 3-Chlorophenyl | C₁₀H₁₂ClN | 181.66 | Solid/Liquid* | Aromatic ring increases lipophilicity |

| [1-(2-Methoxyethyl)cyclopropyl]methanamine | Methoxyethyl (-OCH₂CH₂-) | C₇H₁₅NO | 129.20 | Liquid | Ether chain improves solubility |

| 1-Methoxymethylcyclopropylamine hydrochloride | Methoxymethyl (-CH₂OCH₃) | C₅H₁₂ClNO | 153.61 | Solid | Methoxymethyl adds steric hindrance |

| [1-(2-Ethoxyethyl)cyclopropyl]methanamine | Ethoxyethyl (-CH₂CH₂OCH₂CH₃) | C₈H₁₇NO | 143.23 | Liquid | Extended ether chain increases flexibility |

*Assumed based on analogs with similar molecular weights .

Key Observations:

- Substituent Effects : Ethoxy and methoxy groups enhance polarity, which may improve aqueous solubility compared to purely hydrocarbon analogs. Chlorophenyl substituents (e.g., in C₁₀H₁₂ClN) increase lipophilicity, favoring membrane permeability .

- Rigidity vs.

Notes:

Q & A

Q. What are the optimal synthetic routes for (1-Ethoxycyclopropyl)methanamine, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-formed cyclopropane precursors. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve cyclopropane stability .

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize ring-opening side reactions .

- Amine protection : Use of Boc or Fmoc groups prevents undesired nucleophilic side reactions during cyclopropane formation .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity (characteristic peaks at δ 0.5–1.5 ppm) and ethoxy/amine functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Temperature : Store at 4°C in sealed vials to prevent cyclopropane ring degradation .

- Light exposure : Amber glassware or opaque containers mitigate photolytic ring-opening .

- Moisture control : Use desiccants (silica gel) in storage environments to avoid hydrolysis of the ethoxy group .

Q. What are the key solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar solvents : Soluble in DMSO, methanol, and ethanol due to hydrogen bonding with the amine group .

- Non-polar solvents : Limited solubility in hexane or toluene, requiring sonication for dispersion .

- Aqueous buffers : Poor solubility at neutral pH; adjust to pH <5 (using HCl) for protonation and improved solubility .

Q. How can researchers validate the stereochemical integrity of the cyclopropane ring?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

- Vibrational Circular Dichroism (VCD) : Detects chiral centers in solution-phase samples .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- Radioligand binding assays : Use H-labeled ligands (e.g., serotonin/dopamine analogs) to quantify affinity (K) for receptors .

- Molecular docking : Compare cyclopropane-amine conformation with receptor active sites (e.g., 5-HT) using software like AutoDock Vina .

- Functional assays : Measure cAMP or Ca flux in transfected HEK293 cells to assess agonism/antagonism .

Q. How can computational modeling predict the compound’s metabolic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify vulnerable sites (e.g., cyclopropane ring) .

- CYP450 enzyme docking : Simulate interactions with CYP3A4/2D6 isoforms to predict oxidation or N-dealkylation .

- In silico tools : Use ADMET Predictor™ or SwissADME to estimate clearance and metabolite profiles .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Batch variability analysis : Compare purity (HPLC), stereochemistry (VCD), and salt forms (HCl vs. freebase) across studies .

- Receptor subtype specificity : Re-test activity across isoforms (e.g., dopamine D vs. D) to clarify selectivity .

- Positive controls : Include reference compounds (e.g., clozapine for 5-HT) to calibrate assay conditions .

Q. How does structural modification (e.g., ethoxy vs. methoxy substituents) alter pharmacological profiles?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., (1-Methoxycyclopropyl)methanamine) and compare:

- Lipophilicity : LogP measurements (shake-flask method) .

- Receptor binding : Radioligand assays to quantify ΔK .

- Electron-withdrawing effects : Replace ethoxy with CF groups; assess metabolic stability via liver microsomal assays .

Q. What advanced techniques quantify the compound’s pharmacokinetics in vivo?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.